3-Iodo-1-propylpyrazole-4-sulfonamide synthesis pathway
3-Iodo-1-propylpyrazole-4-sulfonamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-iodo-1-propylpyrazole-4-sulfonamide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The pyrazole sulfonamide scaffold is a prominent structural motif in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities.[1][2] This document outlines a multi-step synthesis commencing from the commercially available 3-iodo-1H-pyrazole, detailing the strategic considerations for N-alkylation, regioselective sulfonation, and final amination. Each step is accompanied by a discussion of the underlying chemical principles, field-proven insights for optimization, and detailed experimental protocols to ensure reproducibility and success.
Introduction: The Significance of Pyrazole Sulfonamides
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a particularly privileged scaffold in medicinal chemistry.[1] When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide derivatives exhibit diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.[1][2][3] The target molecule, 3-iodo-1-propylpyrazole-4-sulfonamide, incorporates key structural features: a propyl group at the N1 position, an iodine atom at C3, and a sulfonamide group at C4. The iodine atom, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[4][5] This guide provides a detailed, scientifically-grounded pathway to access this valuable building block.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary sulfonamide can be disconnected to its precursor, a sulfonyl chloride, which in turn arises from the electrophilic sulfonation of a substituted pyrazole core. The propyl and iodo substituents can be traced back to a simpler, commercially available pyrazole starting material.
Caption: Retrosynthetic pathway for the target compound.
The chosen forward synthesis strategy involves three key transformations:
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N-propylation: Introduction of the propyl group onto the N1 position of the pyrazole ring.
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Sulfonylation: Regioselective installation of a sulfonyl chloride group at the C4 position.
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Amination: Conversion of the sulfonyl chloride to the final sulfonamide.
This sequence is strategically sound because electrophilic substitution on the pyrazole ring, such as chlorosulfonation, is known to occur preferentially at the C4 position, which is typically the most electron-rich and sterically accessible site.[4]
The Synthetic Pathway: A Step-by-Step Elucidation
The proposed synthesis begins with 3-iodo-1H-pyrazole, a readily available starting material.[6]
Caption: Forward synthesis workflow.
Step 1: N-Propylation of 3-Iodo-1H-pyrazole
Causality and Expertise: The N-alkylation of unsymmetrical pyrazoles presents a well-known regioselectivity challenge.[7][8] The reaction can yield two isomers: the N1-alkylated and N2-alkylated products (which, for 3-substituted pyrazoles, are the 1,3- and 1,5-disubstituted isomers, respectively). The outcome is governed by a combination of steric and electronic factors.[8] Large substituents on the pyrazole ring tend to direct alkylation to the more remote nitrogen atom.[8] In the case of 3-iodo-1H-pyrazole, the iodine atom exerts a steric influence, favoring the formation of the desired 1-propyl-3-iodopyrazole over the 1-propyl-5-iodo isomer. The choice of a strong base like potassium carbonate deprotonates the pyrazole N-H, forming the pyrazolate anion, which then acts as a nucleophile in an SN2 reaction with the alkyl halide.
Protocol:
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To a solution of 3-iodo-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add 1-bromopropane (1.2 eq) dropwise to the mixture.
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Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the regioisomers and obtain pure 1-propyl-3-iodopyrazole.
Step 2: Chlorosulfonation of 1-Propyl-3-iodopyrazole
Causality and Expertise: This step involves an electrophilic aromatic substitution reaction. The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic species, +SO₂Cl. The substitution occurs regioselectively at the C4 position, which is the most activated and sterically accessible position on the 1,3-disubstituted pyrazole ring.[1] The reaction is typically performed in a non-polar solvent like chloroform at elevated temperatures to drive the reaction to completion.[1]
Protocol:
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In a flask equipped with a nitrogen inlet and a dropping funnel, add chloroform followed by the dropwise addition of chlorosulfonic acid (5.0 eq) at 0 °C.
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Slowly add a solution of 1-propyl-3-iodopyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.
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After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 8-10 hours.
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Monitor the reaction by TLC. Upon completion, cool the reaction mass to 0-10 °C.
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Carefully pour the reaction mixture onto a mixture of crushed ice and dichloromethane (DCM).
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with cold water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to yield crude 1-propyl-3-iodopyrazole-4-sulfonyl chloride, which can be used in the next step without further purification.
Step 3: Amination to 3-Iodo-1-propylpyrazole-4-sulfonamide
Causality and Expertise: The final step is a nucleophilic acyl substitution at the sulfonyl group. The highly electrophilic sulfonyl chloride is readily attacked by a nucleophile, in this case, ammonia. The reaction proceeds smoothly at room temperature to form the stable sulfonamide bond.[1][9] Using a biphasic system of DCM and aqueous ammonia allows for easy reaction setup and subsequent workup.
Protocol:
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Dissolve the crude 1-propyl-3-iodopyrazole-4-sulfonyl chloride (1.0 eq) in DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 10.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. After completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-iodo-1-propylpyrazole-4-sulfonamide.
Data Presentation and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques.
| Compound Name | Molecular Formula | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (Expected) |
| 1-Propyl-3-iodopyrazole | C₆H₉IN₂ | 237.0 | Triplet (propyl-CH₃), Sextet (propyl-CH₂), Triplet (N-CH₂), Singlet/Doublet (pyrazole C4-H), Singlet/Doublet (pyrazole C5-H) |
| 1-Propyl-3-iodopyrazole-4-sulfonyl chloride | C₆H₈ClIN₂O₂S | 334.9 | Triplet (propyl-CH₃), Sextet (propyl-CH₂), Triplet (N-CH₂), Singlet (pyrazole C5-H) |
| 3-Iodo-1-propylpyrazole-4-sulfonamide | C₆H₁₀IN₃O₂S | 315.9 | Triplet (propyl-CH₃), Sextet (propyl-CH₂), Triplet (N-CH₂), Singlet (pyrazole C5-H), Broad singlet (-SO₂NH₂)[3][10] |
Trustworthiness and Self-Validation
The described protocol is designed as a self-validating system. The success of each step can be rigorously monitored and confirmed before proceeding to the next, minimizing the accumulation of errors and impurities.
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TLC Monitoring: At each stage, TLC analysis against the starting material provides a clear indication of reaction conversion.
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Intermediate Characterization: While the sulfonyl chloride is often used crude due to its reactivity, purification and characterization of the N-propylated intermediate via NMR and Mass Spectrometry are crucial checkpoints.
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Final Product Validation: The final compound must be fully characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The obtained data should be consistent with the expected structure and the reference data provided in the table above.[1]
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- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
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